molecular formula C15H23NO2 B1436332 (1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1774933-39-9

(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No. B1436332
M. Wt: 249.35 g/mol
InChI Key: BKNJYJPCIHQYNG-UHFFFAOYSA-N
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Description

“(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine” is a chemical compound with the CAS number 1774933-39-9 . It has a molecular weight of 249.35 g/mol and a molecular formula of C15H23NO2 .


Molecular Structure Analysis

The molecular structure of “(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine” is represented by the formula C15H23NO2 . This indicates that the compound is composed of 15 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Bioactivity

One area of research involves the synthesis and testing of carboxamide derivatives of benzo[b][1,6]naphthyridines for cytotoxic activity. These compounds, synthesized through reactions involving primary amines, showed potent cytotoxic properties against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).

Another study synthesized 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines to investigate structure-activity relationships. These compounds acted as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties, highlighting the importance of structural modifications in controlling functional activity (Trachsel, 2003).

Chemical Analysis Techniques

A novel derivatization method for the analysis of primary amines by MALDI mass spectrometry was developed using tris(2,6-dimethoxyphenyl)methyl carbenium cation. This method allows for the smooth reaction with primary amines, forming permanently charged adducts, facilitating the analysis of biologically active compounds and therapeutic agents (Topolyan et al., 2016).

Catalysis and Synthetic Applications

Research on Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascade of 1-(arylethynyl)cycloalkyl)methyl sulfamates revealed a method for synthesizing heterocycles fused with cyclobutane or containing methylenecyclobutane. This work demonstrates the potential of cyclobutyl derivatives in creating structurally complex and biologically relevant molecules (Pan et al., 2017).

Crystal Structure and Molecular Analysis

The crystal structure and Hirshfeld surface analysis of compounds arising from the ring-opening reaction of dihydrobenzoxazines, including those with dimethoxyphenyl components, have been studied. These analyses provide insight into the molecular geometry, electronic structure, and intermolecular interactions of such compounds (Wannapaiboon et al., 2020).

Safety And Hazards

The safety and hazards associated with “(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine” are not specified in the available resources .

properties

IUPAC Name

1-cyclobutyl-N-[(2,4-dimethoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(12-5-4-6-12)16-10-13-7-8-14(17-2)9-15(13)18-3/h7-9,11-12,16H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNJYJPCIHQYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)NCC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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